molecular formula C13H15NO4 B14201554 N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide CAS No. 919079-14-4

N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide

Katalognummer: B14201554
CAS-Nummer: 919079-14-4
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: XIVYPNZUUJNOEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide is a chemical compound with a complex structure that includes a methoxy group, a formamide group, and a 4-oxopentanoyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide typically involves the reaction of 4-methoxybenzaldehyde with an appropriate amine and a ketone under controlled conditions. One common method involves the use of formic acid as a formylating agent in the presence of a catalyst such as sulfonated rice husk ash (RHA-SO3H) to promote the reaction . The reaction is carried out under solvent-free conditions, which makes it an environmentally friendly process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfated zirconia or hexafluoroisopropanol (HFIP) can be employed to improve the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel can be used in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2-(4-oxopentanoyl)phenylformamide.

    Reduction: Formation of N-[4-methoxy-2-(4-oxopentanoyl)phenyl]amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide involves its interaction with specific molecular targets such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy and 4-oxopentanoyl groups can enhance the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide is unique due to the presence of both the formamide and 4-oxopentanoyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

919079-14-4

Molekularformel

C13H15NO4

Molekulargewicht

249.26 g/mol

IUPAC-Name

N-[4-methoxy-2-(4-oxopentanoyl)phenyl]formamide

InChI

InChI=1S/C13H15NO4/c1-9(16)3-6-13(17)11-7-10(18-2)4-5-12(11)14-8-15/h4-5,7-8H,3,6H2,1-2H3,(H,14,15)

InChI-Schlüssel

XIVYPNZUUJNOEE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCC(=O)C1=C(C=CC(=C1)OC)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.